

# A Comparative Spectroscopic Analysis of Morpholine and its Derivatives

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## Compound of Interest

Compound Name: *4-Morpholinebutanenitrile*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of morpholine and a selection of its synthetically accessible derivatives: N-acetylmorpholine, N-methylmorpholine, 4-formylmorpholine, and 4-(2-hydroxyethyl)morpholine. The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its favorable physicochemical and metabolic properties.<sup>[1][2]</sup> Its incorporation into drug candidates can enhance potency, selectivity, and pharmacokinetic profiles.<sup>[1][3][4]</sup> This guide offers a foundational spectroscopic dataset to aid researchers in the identification, characterization, and development of novel morpholine-containing compounds.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for morpholine and its derivatives. These values are compiled from various sources and represent typical observations. Experimental conditions such as solvent and instrument frequency can cause minor variations.

## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectra of morpholine derivatives are characterized by two main multiplets corresponding to the methylene protons adjacent to the oxygen and nitrogen atoms. The chemical shifts of these protons are significantly influenced by the nature of the substituent on the nitrogen atom.

Compound	Solvent	H-2, H-6 ( $\delta$ , ppm)	H-3, H-5 ( $\delta$ , ppm)	N-Substituent ( $\delta$ , ppm)
Morpholine	CDCl <sub>3</sub>	~3.71	~2.88	~1.89 (NH)
N-Acetylmorpholine	CDCl <sub>3</sub>	~3.66	~3.50	~2.10 (CH <sub>3</sub> )
N-Methylmorpholine	CDCl <sub>3</sub>	~3.68	~2.40	~2.30 (CH <sub>3</sub> )
4-Formylmorpholine	CDCl <sub>3</sub>	~3.72	~3.58	~8.05 (CHO)
4-(2-Hydroxyethyl)morpholine	CDCl <sub>3</sub>	~3.70	~2.55	~3.60 (CH <sub>2</sub> OH), ~2.50 (NCH <sub>2</sub> )

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectra of these compounds typically show two signals for the morpholine ring carbons, corresponding to the carbons adjacent to the oxygen (C-2, C-6) and nitrogen (C-3, C-5). N-substitution affects the chemical shift of the C-3 and C-5 carbons.

Compound	Solvent	C-2, C-6 ( $\delta$ , ppm)	C-3, C-5 ( $\delta$ , ppm)	N-Substituent ( $\delta$ , ppm)
Morpholine	CDCl <sub>3</sub>	~67.2	~45.9	-
N-Acetylmorpholine	CDCl <sub>3</sub>	~66.8	~45.8, ~41.5	~169.0 (C=O), ~21.2 (CH <sub>3</sub> )
N-Methylmorpholine	CDCl <sub>3</sub>	~67.0	~54.8	~46.2 (CH <sub>3</sub> )
4-Formylmorpholine	CDCl <sub>3</sub>	~66.7	~45.5, ~40.5	~163.2 (CHO)
4-(2-Hydroxyethyl)morpholine	CDCl <sub>3</sub>	~67.1	~59.5	~60.9 (CH <sub>2</sub> OH), ~53.8 (NCH <sub>2</sub> )

## FT-IR Spectral Data

The FT-IR spectra provide information about the functional groups present in the molecules. Key vibrational frequencies are listed below.

Compound	C-O-C Stretch (cm <sup>-1</sup> )	C-N Stretch (cm <sup>-1</sup> )	N-H Bend (cm <sup>-1</sup> )	C=O Stretch (cm <sup>-1</sup> )	O-H Stretch (cm <sup>-1</sup> )
Morpholine	~1115	~1140	~1455	-	~3330 (N-H)
N-Acetylmorpholine	~1113	~1028	-	~1645	-
N-Methylmorpholine	~1115	~1140	-	-	-
4-Formylmorpholine	~1113	~1070	-	~1670	-
4-(2-Hydroxyethyl)morpholine	~1115	~1135	-	-	~3400 (broad)

## Mass Spectrometry Data (Electron Ionization)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M<sup>+</sup>) and major fragment ions are reported.

Compound	Molecular Weight	Molecular Ion (m/z)	Major Fragment Ions (m/z)
Morpholine	87.12	87	57, 56, 42, 30
N-Acetylmorpholine	129.16	129	86, 70, 57, 43
N-Methylmorpholine	101.15	101	100, 71, 58, 42
4-Formylmorpholine	115.13	115	86, 57, 56
4-(2-Hydroxyethyl)morpholine	131.17	131	100, 86, 71, 57

## UV-Vis Spectral Data

UV-Vis spectroscopy is primarily useful for compounds containing chromophores. For the compounds listed, significant absorption is generally observed only in the far UV region, unless a chromophoric substituent is present on the nitrogen.

Compound	Solvent	$\lambda_{\text{max}}$ (nm)
Morpholine	Water	< 200
N-Acetylmorpholine	Ethanol	~208
N-Methylmorpholine	Water	< 200
4-Formylmorpholine	Ethanol	~210
4-(2-Hydroxyethyl)morpholine	Water	< 200

## Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 300 MHz or higher field NMR spectrometer. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically obtained.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For neat liquids, a drop of the sample is placed between two KBr or NaCl plates.[\[5\]](#) Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid is placed directly on the ATR crystal.[\[6\]](#)
- Background Spectrum: Record a background spectrum of the empty plates or the clean ATR crystal.
- Sample Spectrum: Record the spectrum of the sample.
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[\[7\]](#)
- Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for these types of compounds.
- Mass Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

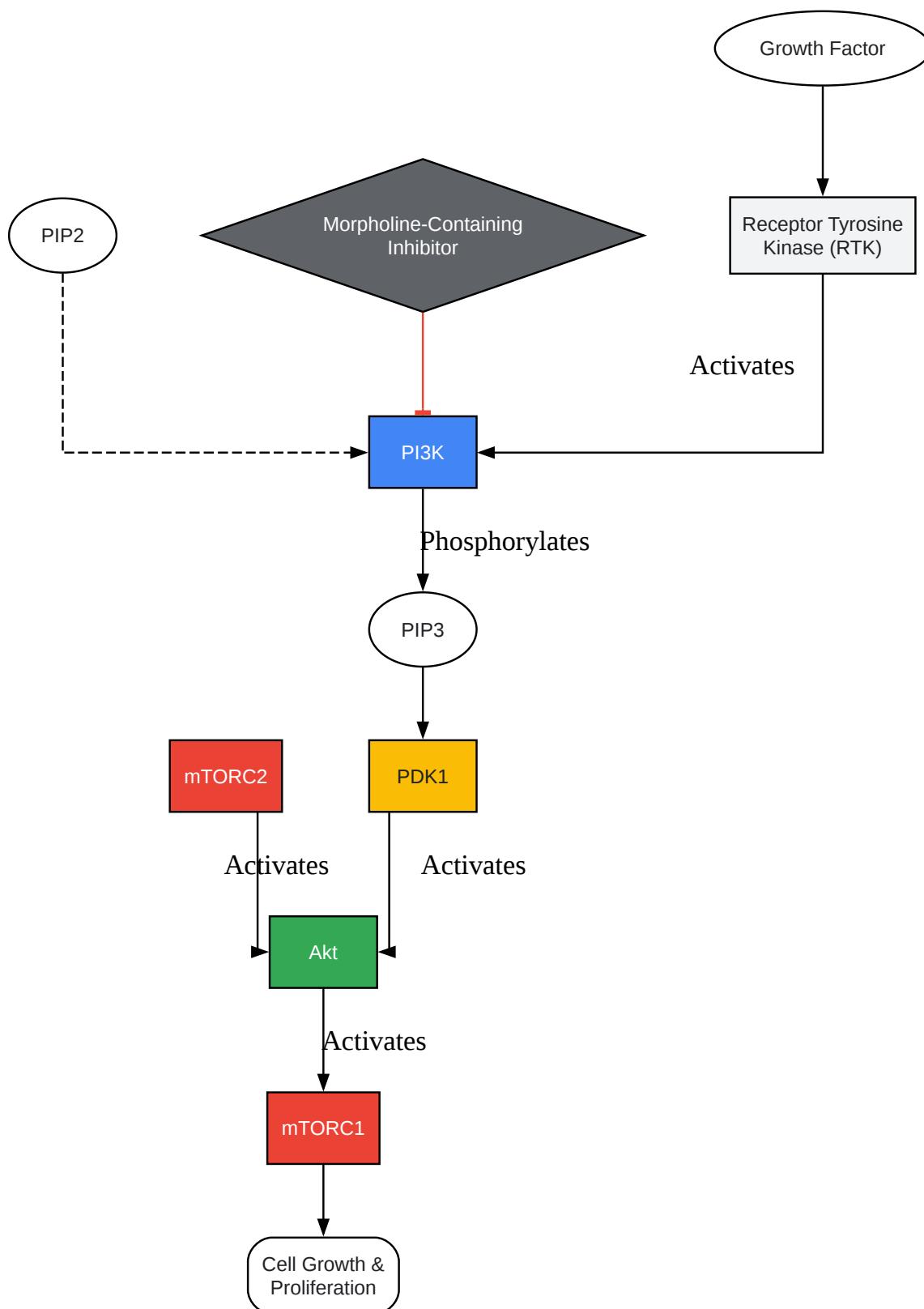
## UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, water, hexane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.[\[8\]](#)
- Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.[\[9\]](#)
- Sample Measurement: Record the UV-Vis spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

- Data Analysis: The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined from the spectrum.

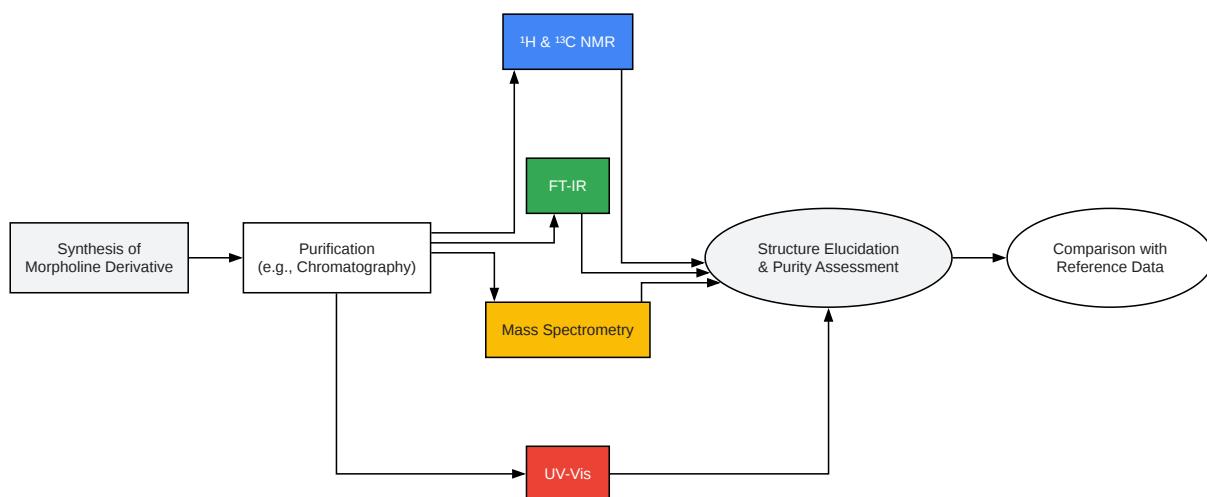
## Signaling Pathway and Experimental Workflow

The morpholine moiety is a key component in many inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.<sup>[3][10]</sup> The diagram below illustrates a simplified PI3K/Akt/mTOR signaling pathway and the role of a morpholine-containing inhibitor.

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Caption: Simplified PI3K/Akt/mTOR signaling pathway with a morpholine-containing inhibitor targeting PI3K.

The following diagram illustrates a general workflow for the spectroscopic analysis of a newly synthesized morpholine-containing compound.



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